Reversible Binding Affinity: BAN vs. TAN (Direct Head-to-Head)
In a direct head-to-head comparison, the reversible inhibition of [³H]naloxone binding to calf brain membranes revealed that 6-bromoacetamido-6-desoxynaltrexone (BAN) exhibits a Ki of 1 × 10⁻⁹ M, whereas the thioglycolamido analog TAN showed a 10-fold higher affinity with a Ki of 1 × 10⁻¹⁰ M [1]. This demonstrates that while both compounds are high-affinity ligands, TAN possesses significantly greater reversible binding potency under identical assay conditions.
| Evidence Dimension | Reversible binding affinity (Ki) for opioid receptors |
|---|---|
| Target Compound Data | Ki = 1 × 10⁻⁹ M (1 nM) |
| Comparator Or Baseline | 6β-thioglycolamido-6-desoxynaltrexone (TAN): Ki = 1 × 10⁻¹⁰ M (0.1 nM) |
| Quantified Difference | TAN has 10-fold higher affinity than BAN |
| Conditions | [³H]Naloxone binding to calf brain membranes; Ki determined by log probit plots |
Why This Matters
Users requiring the highest possible initial receptor recognition may prefer TAN, but those studying the relationship between reversible affinity and subsequent covalent modification steps may select BAN precisely for its lower, yet still nanomolar, reversible binding profile.
- [1] Manda, S., Lerner-Marmarosh, N., Hashmi, M., & Abood, L. G. (1992). Opioid receptor antagonist affinity ligands: 6β-bromoacetamido-6-desoxynaltrexone and 6β-thioglycolamido-6-desoxynaltrexone. Neurochemical Research, 17(12), 1191–1194. View Source
